molecular formula C21H20FN5O3 B2610219 (1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251614-00-2

(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2610219
CAS RN: 1251614-00-2
M. Wt: 409.421
InChI Key: RSBYMLGXBJMHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
BenchChem offers high-quality (1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Approaches

A study by Chrovian et al. (2018) outlines a synthetic method for producing P2X7 antagonists, which are crucial in the development of treatments for mood disorders. This synthesis includes compounds with structural similarities to the specified chemical, highlighting advanced synthetic techniques that could be applicable for its production. The study demonstrates the relevance of such compounds in preclinical and clinical research phases, suggesting potential applications in drug development processes (Chrovian et al., 2018).

Receptor Antagonism for Therapeutic Applications

Research on spiropiperidines as potent NK2 receptor antagonists by Smith et al. (1995) presents a framework for the development of novel therapeutic agents targeting specific receptors. These compounds, through their action on NK2 receptors, provide insights into the management of conditions such as bronchoconstriction. This suggests that the chemical could have applications in designing receptor-specific drugs, offering a pathway for novel therapeutic strategies (Smith et al., 1995).

Crystal Structure and DFT Studies

Investigations into the crystal structure and DFT studies of related compounds, as reported by Huang et al. (2021), provide a foundation for understanding the electronic and structural properties of novel chemicals. These studies are crucial for predicting reactivity, stability, and interaction with biological targets, making them highly relevant for the development of drugs and materials based on the specified chemical structure (Huang et al., 2021).

Antimicrobial and Anticonvulsant Activities

The synthesis and antimicrobial activity of pyrazoline derivatives, as explored by Kumar et al. (2012), highlight the potential of structurally similar compounds in combating microbial infections. Additionally, Malik and Khan (2014) explored the anticonvulsant activities of triazinyl derivatives, indicating the broad therapeutic potential of chemicals with similar core structures. These studies suggest possible applications of the specified compound in developing antimicrobial and anticonvulsant agents (Kumar et al., 2012); (Malik & Khan, 2014).

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(2-fluorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c22-16-5-1-2-6-17(16)27-19(15-4-3-9-23-14-15)18(24-25-27)20(28)26-10-7-21(8-11-26)29-12-13-30-21/h1-6,9,14H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBYMLGXBJMHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.